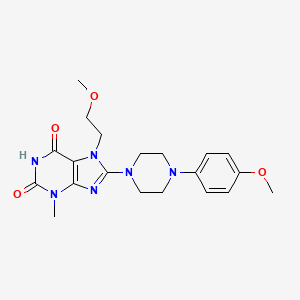

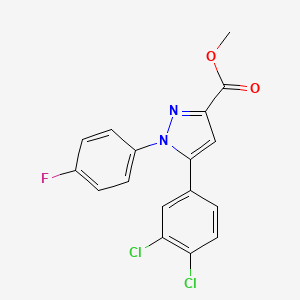

3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source . This reaction tolerates many important functional groups .

Molecular Structure Analysis

The molecular structure of “3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide” is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with a 2,6-dimethyl group, an oxy group, and a N-ethylpiperidine-1-carboxamide group.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse and can involve various substituents linked to the ring carbon and nitrogen atoms . The reactivities of these substituents can influence the overall chemical behavior of the compound .

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of pyrimidine derivatives, including those related to the compound , often involves microwave irradiative cyclocondensation, highlighting efficient pathways for creating complex molecules with potential biological activities. These methods have been applied to synthesize compounds evaluated for their insecticidal and antimicrobial potential, indicating the versatility of pyrimidine derivatives in developing new chemical entities with varied biological activities (Deohate & Palaspagar, 2020).

Potential Applications in Biomedical Research

Antimicrobial and Anticancer Activities : Pyrimidine derivatives synthesized using starting materials like citrazinic acid have shown promising antimicrobial and antifungal activities. Such activities suggest the compound's relevance in developing new antimicrobial agents (Hossan et al., 2012). Additionally, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, further indicating the potential of pyrimidine-based compounds in therapeutic applications (Rahmouni et al., 2016).

Anti-Inflammatory and Analgesic Agents : Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has showcased their analgesic and anti-inflammatory activities. Such studies suggest the compound's framework could be beneficial in creating new anti-inflammatory and analgesic treatments (Abu‐Hashem et al., 2020).

Advanced Materials and Catalysis

Compounds with pyrimidine moieties have been explored as ligands in bimetallic composite catalysts, demonstrating their utility in facilitating Suzuki reactions in aqueous media. This application underscores the compound's potential role in developing new catalytic processes, especially for synthesizing heterobiaryls containing furyl and thienyl rings, which are crucial in material science and organic synthesis (Bumagin et al., 2019).

作用機序

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .

Biochemical Pathways

It can be inferred from the antileishmanial and antimalarial activities of similar compounds that they may affect the life cycle of the leishmania and plasmodium parasites .

Result of Action

The antileishmanial and antimalarial activities of similar compounds suggest that they may inhibit the growth of the leishmania and plasmodium parasites .

特性

IUPAC Name |

3-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-4-15-14(19)18-7-5-6-12(9-18)20-13-8-10(2)16-11(3)17-13/h8,12H,4-7,9H2,1-3H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDAODIORYGROG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline](/img/structure/B2385534.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)

![4-[6-Methyl-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2385541.png)

![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2385545.png)

![3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2385546.png)

![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2385548.png)